molecular formula C8H12O3 B3385206 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 61779-35-9

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B3385206
CAS No.: 61779-35-9
M. Wt: 156.18 g/mol
InChI Key: ZPXWXKWWKDVFBK-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Heterocycles Research

Bicyclic heterocycles, compounds featuring two fused rings with at least one non-carbon atom, are foundational structures in the development of new chemical entities. Their inherent conformational rigidity and well-defined three-dimensional shapes make them valuable scaffolds. The 2-oxabicyclo[2.2.2]octane system, characterized by a bridged bicyclic ether framework, represents a specific class within this group that offers a unique combination of structural integrity and chemical functionality, positioning it as a scaffold of considerable interest.

Evolution of Research Interest in 2-Oxabicyclo[2.2.2]octane Systems

Research into bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological or physicochemical properties to a chemical compound—has driven interest in novel scaffolds. The phenyl ring is a ubiquitous component in bioactive compounds; however, its aromaticity can lead to metabolic liabilities and poor solubility. nih.govresearchgate.net This has spurred the exploration of saturated, non-planar bioisosteres to replace the phenyl group. nih.gov

Early research focused on all-carbon bicyclic systems and cubanes. researchgate.net While promising, these scaffolds presented their own challenges, such as high lipophilicity or chemical instability. nih.gov The logical evolution of this research was the rational design of heterocyclic variants to overcome these limitations. nih.govprismbiolab.com The 2-oxabicyclo[2.2.2]octane scaffold emerged from this pursuit as a metabolically robust and synthetically accessible alternative. nih.gov Initial synthetic routes were often complex and limited in scope. nih.gov A significant advancement has been the development of scalable synthetic methods, such as the iodocyclization of cyclohexane-containing alkenyl alcohols, which has made a diverse range of these scaffolds more accessible for research. nih.govenamine.net

Role as a Bioisosteric Scaffold in Advanced Chemical Biology

The 2-oxabicyclo[2.2.2]octane scaffold has been validated as a bioisostere of the para-substituted phenyl ring. nih.govenamine.net Its primary role is to mimic the spatial arrangement of a phenyl ring while improving the physicochemical properties of the parent molecule. nih.govenamine.net By replacing a flat aromatic ring with a three-dimensional saturated system, researchers can enhance properties like aqueous solubility and metabolic stability, which are critical in chemical biology. nih.govenamine.net For instance, replacing the phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane core led to increased water solubility, greater metabolic stability, and lower lipophilicity. nih.govenamine.net

The design of the 2-oxabicyclo[2.2.2]octane system was a direct response to the shortcomings of previously studied saturated bioisosteres like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. nih.govrepec.org

Bicyclo[1.1.1]pentane (BCP): While widely used, the distance between its bridgehead carbons is significantly shorter than that of a para-substituted phenyl ring, which can affect biological activity. nih.gov

Bicyclo[2.2.2]octane: This all-carbon scaffold more closely mimics the geometry of a phenyl ring. prismbiolab.com However, its hydrocarbon nature often increases lipophilicity, which can negatively impact solubility. nih.govprismbiolab.com

Cubane: This scaffold provides excellent geometric mimicry but can exhibit instability under certain chemical conditions, such as in the presence of transition metals or upon heating. nih.gov

The 2-oxabicyclo[2.2.2]octane scaffold effectively addresses these issues. It maintains the geometric advantages of the bicyclo[2.2.2]octane core while the introduction of an oxygen atom reduces lipophilicity and enhances polarity. nih.govprismbiolab.com

Table 1: Comparative Properties of Saturated Bioisosteres
ScaffoldKey Geometric FeaturePrimary AdvantagePrimary Disadvantage
Bicyclo[1.1.1]pentaneShort bridgehead distance (~1.8 Å)Improves solubility and metabolic stabilityPoor geometric mimicry of phenyl ring distance (~2.8 Å)
Bicyclo[2.2.2]octaneGood bridgehead distance mimicry (~2.6 Å)Excellent geometric mimicryHigh lipophilicity, can decrease solubility
CubaneExcellent geometric mimicryRigid scaffold with precise exit vectorsPotential chemical instability
2-Oxabicyclo[2.2.2]octaneGood bridgehead distance mimicry (~2.6 Å)Good geometric mimicry with reduced lipophilicityMore complex synthesis compared to some acyclic linkers

The rationale for designing the 2-oxabicyclo[2.2.2]octane scaffold was to create an "ideal" bioisostere that combines the geometric fidelity of the bicyclo[2.2.2]octane system with the property-modulating effects of a heteroatom. nih.govprismbiolab.com Crystallographic analysis confirms that the key geometric parameters of the 2-oxabicyclo[2.2.2]octane core closely resemble those of the para-substituted phenyl ring, ensuring that it can occupy a similar space within a biological target. nih.govresearchgate.net

The inclusion of the oxygen atom at the 2-position has profound effects. It introduces a dipole moment, reduces the calculated lipophilicity (clogP), and can serve as a hydrogen bond acceptor, potentially introducing new interactions with biological targets. nih.gov Furthermore, the electronegative oxygen atom influences the electronic properties of the entire scaffold. This is evident in the acidity of the 2-oxabicyclo[2.2.2]octane-3-carboxylic acid system. The pKa of this acid is significantly lower (more acidic) than that of the corresponding all-carbon bicyclo[2.2.2]octane carboxylic acid, and is nearly identical to that of para-methyl benzoic acid, demonstrating its ability to mimic the electronic character of an aromatic system. nih.gov

Table 2: Geometric and Electronic Parameter Comparison
Compound/ScaffoldBridgehead Distance (r)Exit Vector Angle (φ)Experimental pKa (of carboxylic acid)
para-Substituted Phenyl Ring~2.8 Å~180°4.5 (for p-methyl benzoic acid)
Bicyclo[2.2.2]octane~2.6 Å~180°5.6
2-Oxabicyclo[2.2.2]octane~2.6 Å~176°4.4

Overview of Key Research Challenges and Future Opportunities Pertaining to this compound

Despite its promise, the widespread adoption of the 2-oxabicyclo[2.2.2]octane scaffold faces certain challenges. The primary hurdle remains synthetic accessibility. While scalable methods have been developed, the synthesis of functionalized derivatives can still be complex and may require multi-step sequences. nih.govresearchgate.net Specifically, the key cyclization reaction can be sensitive to the substitution pattern on the cyclohexane (B81311) precursor. nih.gov

The future opportunities for this scaffold are vast. Its proven success as a para-phenyl ring bioisostere opens the door for its exploration as a replacement for ortho- and meta-substituted rings, a strategy that has been successful with related scaffolds. enamine.net The development of enantioselective synthetic routes will be crucial for applications where specific stereochemistry is required for biological activity. researchgate.netresearchgate.net As synthetic methodologies improve and the library of available building blocks expands, the this compound scaffold and its derivatives are poised to become increasingly valuable tools in the design of next-generation chemical probes and therapeutic leads. enamine.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)7-5-1-3-6(11-7)4-2-5/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXWXKWWKDVFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591021
Record name 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61779-35-9
Record name 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Oxabicyclo 2.2.2 Octane 3 Carboxylic Acid and Its Derivatives

Cyclization Reactions for Bridged Ring System Construction

Iodocyclization of Cyclohexane-Containing Alkenyl Alcohols

A key and effective method for constructing the 2-oxabicyclo[2.2.2]octane skeleton is the iodocyclization of appropriately substituted cyclohexane-containing alkenyl alcohols. nih.gov This reaction typically involves treating the alkenyl alcohol with molecular iodine in a solvent such as acetonitrile. nih.gov The process is believed to proceed through the formation of an iodonium (B1229267) ion intermediate from the alkene, which is then intramolecularly attacked by the nucleophilic hydroxyl group. smolecule.com This electrophile-induced cyclization is highly efficient for forming the bridged ether linkage. smolecule.com

The reaction is versatile, tolerating a range of functional groups on the cyclohexane (B81311) precursor. This allows for the synthesis of various substituted 2-oxabicyclo[2.2.2]octane derivatives. researchgate.netresearchgate.net For instance, trisubstituted exocyclic alkenes have been shown to successfully undergo iodocyclization to yield the desired bicyclic core. nih.gov

Table 1: Examples of Iodocyclization for 2-Oxabicyclo[2.2.2]octane Synthesis

Starting Alkene Precursor Reagents and Conditions Product Yield Source
Cyclohexane with exocyclic alkene and alcohol I₂, MeCN, rt Iodomethyl-2-oxabicyclo[2.2.2]octane derivative Good nih.govresearchgate.net
Trisubstituted exocyclic alkene 34 I₂, MeCN Iodide 35 67% nih.gov
Alkene 36 I₂, MeCN Iodide 37 50% nih.gov

Intramolecular Michael Addition Strategies for Bicyclic Formation

Another reported strategy for the synthesis of the 2-oxabicyclo[2.2.2]octane core involves an intramolecular Michael addition. A 2019 synthesis by Harrison employed this approach, which involves the conjugate addition of an internal nucleophile to an α,β-unsaturated carbonyl system to close the ring and form the bicyclic structure. However, this particular method was noted to be limited to precursors bearing aromatic substituents.

Mechanistic Considerations of Diels-Alder Reactions for Oxabicyclic Cores (e.g., chloral (B1216628) with cyclohexa-1,3-diene)

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a reliable route to six-membered rings and can be adapted to form heterocyclic systems. wikipedia.orgmasterorganicchemistry.com The formation of the 2-oxabicyclo[2.2.2]octane core can be achieved through a hetero-Diels-Alder reaction (specifically, an oxo-Diels-Alder reaction), where a carbonyl-containing compound acts as the dienophile. wikipedia.org

In the example of chloral (trichloroacetaldehyde) reacting with cyclohexa-1,3-diene, the chloral C=O double bond serves as the 2π-electron component (the dienophile). The cyclohexa-1,3-diene provides the 4π-electron system (the diene). The reaction is a concerted, pericyclic process where the π-electrons from the diene and dienophile reorganize to form two new sigma bonds and a new π-bond, resulting in the bridged bicyclic dihydropyran ring system characteristic of the 2-oxabicyclo[2.2.2]octane core. wikipedia.org The regioselectivity and stereoselectivity of such reactions can often be controlled, and the use of Lewis acid catalysts can accelerate the transformation. nih.gov

Oxidative Cyclization Approaches

Oxidative cyclization presents another potential pathway to the bicyclo[2.2.2]octane framework. While less commonly cited specifically for the 2-oxa variant, the general strategy involves the oxidation of a suitable precursor, such as a 1,4-disubstituted cyclohexane derivative, to induce ring formation. For instance, treating 1,4-dimethylene cyclohexane with specific oxidizing agents in the presence of transition metal catalysts can yield bicyclo[2.2.2]octane structures. This approach could theoretically be adapted by using a cyclohexane precursor with one methylene (B1212753) group and another functional group that, upon oxidation, facilitates the ether linkage formation.

Stereoselective Synthesis of 2-Oxabicyclo[2.2.2]octane Scaffolds

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules. Stereoselective methods, particularly those employing chiral catalysts, are vital for producing specific enantiomers of 2-oxabicyclo[2.2.2]octane derivatives.

Enantioselective Catalysis in Oxa-[4+2]-Cycloaddition Reactions

To achieve stereocontrol in the formation of the 2-oxabicyclo[2.2.2]octane core via the Diels-Alder pathway, enantioselective catalysis is employed. This involves using a chiral catalyst to influence the cycloaddition reaction, leading to the preferential formation of one enantiomer over the other.

An example of this strategy is the highly stereoselective synthesis of spiro-2-oxabicyclo[2.2.2]octanes through a cascade reaction involving a silver(I)-catalyzed alkyne cycloisomerization followed by an oxa-[4+2]-cycloaddition. In such systems, chiral ligands coordinated to a metal catalyst (e.g., Pd²⁺) can create a chiral environment that directs the approach of the dienophile to the diene, controlling the stereochemical outcome. nih.gov The development of cooperative binary catalysis systems, for example using Pd(OAc)₂ and a chiral ligand like (S)-Trip, has also been successful in promoting asymmetric cascade annulations based on enantioselective oxa-Diels-Alder cycloadditions. acs.org These advanced catalytic methods enable the construction of complex, sp³-rich oxabicyclic systems with high enantioselectivity. nih.gov

Control of Stereogenic Centers via Cascade Transformations

The construction of the 2-oxabicyclo[2.2.2]octane ring system with defined stereochemistry is often achieved through powerful cascade reactions. These transformations allow for the formation of multiple chemical bonds and the setting of several stereogenic centers in a single, efficient operation.

One notable strategy involves a silver(I)/Brønsted acid relay catalysis to produce highly substituted spiro-2-oxabicyclo[2.2.2]octanes. globethesis.com This cascade commences with a silver(I)-catalyzed cycloisomerization of an alkyne, followed by an oxa-[4+2] cycloaddition to form an oxonium intermediate. This intermediate then undergoes a 1,2-alkyl migration, ultimately yielding the strained spiro-bicyclic structure. This method is highly stereoselective, capable of controlling up to four stereogenic centers in one synthetic sequence. globethesis.com

Another approach utilizes an intramolecular Diels-Alder reaction. For instance, the cycloaddition of a 2-pyrone moiety with a pendant terminal alkyne can form the 2-oxabicyclo[2.2.2]octane core. sci-hub.se This is often followed by a retro-Diels-Alder reaction, which releases a small molecule like carbon dioxide, to yield the final desired product. sci-hub.se Such pericyclic reaction cascades are fundamental in constructing the bicyclic framework from acyclic or monocyclic precursors.

Influence of Reaction Conditions on Diastereomeric and Enantiomeric Outcome

The stereochemical outcome of syntheses targeting the 2-oxabicyclo[2.2.2]octane core is highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, the structure of the starting materials, and the reaction temperature can be manipulated to favor the formation of a specific diastereomer or enantiomer. sci-hub.seacs.org

Catalyst control has been shown to be a dominant factor in certain reactions. In palladium-catalyzed decarboxylative C-allylation reactions, for example, the stereoselectivity is dictated by the catalyst, which can override the inherent stereochemical preferences of the substrate. sci-hub.se This allows for the formation of desired stereoisomers even from a mixture of starting isomers.

The structure of the reactants also plays a crucial role. In asymmetric Diels-Alder reactions used to form bicyclic lactones, both the size and the position of substituent groups (e.g., esters) on the pyrone ring are of key importance for both reaction efficiency and stereoselectivity. acs.org Similarly, in other addition reactions, the chain length of substituents can determine the diastereomeric ratio of the product, with shorter chains sometimes leading to a single diastereomer while longer chains result in mixtures. chemrxiv.org

FactorInfluence on Stereochemical OutcomeExample
Catalyst Can override substrate's inherent stereochemical bias, enabling high catalyst-controlled stereoselectivity.Palladium catalyst in decarboxylative C-allylation reactions. sci-hub.se
Substrate Structure The size, position, and nature of substituents on the starting materials can dictate reaction efficiency and selectivity.Position of ester group on pyrone ring in asymmetric Diels-Alder reactions. acs.org
Temperature Can influence the equilibrium between different products and the rate of competing reaction pathways.High temperatures used to promote retro-Diels-Alder reactions. acs.org

Ring-Opening Polymerization (ROP) of Bicyclic Lactone Precursors (e.g., 2-oxabicyclo[2.2.2]octan-3-one)

The bicyclic lactone precursor, 2-oxabicyclo[2.2.2]octan-3-one, serves as a valuable monomer for ring-opening polymerization (ROP). This process yields polyesters that incorporate the rigid, alicyclic 1,4-cyclohexylene structure into the polymer backbone. bohrium.comresearchgate.net These cyclic units impart unique thermal and mechanical properties to the resulting materials. The stereochemistry of these incorporated rings has a significant effect on the final polymer properties, which can be controlled by adjusting the polymerization conditions. researchgate.net The strain associated with the boat conformation of the cyclohexane ring within the bicyclic monomer is a key driving force for the polymerization process. researchgate.netmdpi.com

Mechanistic Investigations of ROP under Acidic and Basic Catalysis

The ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one can be initiated by both basic and acidic catalysts, with each class of catalyst operating through distinct mechanisms that affect the final polymer structure.

Under basic catalysis, using initiators such as sodium methoxide (B1231860) (MeONa) or strong organic superbases, a cis-to-trans isomerization of the cyclohexane ring units can occur during polymerization. researchgate.net This transformation is a key mechanistic feature under basic conditions, leading to a polymer backbone containing both cis and trans isomeric structures.

Under acidic catalysis, the ROP of lactones is often promoted by Brønsted acids. researchgate.net The mechanism can proceed through pathways such as the Activated Monomer Mechanism (AMM), where the acid catalyst activates the monomer towards nucleophilic attack by the growing polymer chain. The specific pathway, whether unimolecular (AAC1) or bimolecular (AAC2), can be influenced by the acidity of the reaction medium. acs.org

Stereochemical Control in Polymerization Processes and Polymer Microstructure

The microstructure of polyesters derived from 2-oxabicyclo[2.2.2]octan-3-one is directly influenced by the choice of catalyst, which in turn dictates the stereochemistry of the polymer chain. This stereochemical control is crucial as it significantly impacts the material's physical properties, such as crystallinity and melting temperature (Tm). researchgate.net

When polymerization is initiated with catalysts like tin(II) octoate in the presence of an alcohol, the resulting polyester, P[2.2.2]VL, contains exclusively cis-1,4-disubstituted cyclohexane rings. researchgate.net This indicates that the polymerization proceeds with retention of the monomer's original stereochemistry.

In contrast, basic catalysts such as sodium methoxide induce an in-situ epimerization, leading to a polymer that contains a mixture of both cis and trans isomeric units. researchgate.net The stereoregular polymers, whether all-cis or all-trans, exhibit higher crystallinity and melting temperatures compared to the stereoirregular polymers containing a mix of isomers. researchgate.net

Catalyst / InitiatorPolymer Microstructure (Cyclohexane Ring)Effect on Properties
Tin(II) octoate / AlcoholAll cis-1,4 disubstitutedHigher crystallinity and Tm
Sodium Methoxide (MeONa)Mixture of cis and trans unitsLower crystallinity and Tm
Organic SuperbaseMixture of cis and trans unitsLower crystallinity and Tm

Functional Group Interconversion and Derivatization Strategies

Functionalization via Nucleophilic Substitution Reactions

The 2-oxabicyclo[2.2.2]octane framework allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. These transformations can target either the carboxylic acid moiety or other functional groups appended to the bicyclic core.

The carboxylic acid group itself is a versatile handle for derivatization via nucleophilic acyl substitution. pressbooks.pub This class of reactions involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the hydroxyl group (or a modified version of it), leading to the formation of esters, amides, and other derivatives. masterorganicchemistry.comlibretexts.org

Furthermore, the rigid bicyclic scaffold can be functionalized using nucleophilic substitution reactions at other positions, provided a suitable leaving group is present. A general and modular synthetic method starting from an iodo-substituted 2-oxabicyclo[2.2.2]octane ester has been developed to create a wide array of derivatives. nih.gov For example, the iodide can be displaced by nucleophiles such as azide (B81097) or acetate (B1210297). The resulting azide can be reduced to a primary amine, while the acetate can be hydrolyzed to an alcohol. These transformations provide access to amino, hydroxyl, and other functionalized derivatives, demonstrating the utility of nucleophilic substitution in elaborating the core structure. nih.gov

Starting MaterialReagent(s)Product Functional GroupReaction Type
3-Iodo-2-oxabicyclo[2.2.2]octane derivative1. Sodium azide (NaN₃) 2. ReductionAmine (-NH₂)SN2, Reduction
3-Iodo-2-oxabicyclo[2.2.2]octane derivative1. Potassium acetate (KOAc) 2. HydrolysisAlcohol (-OH)SN2, Hydrolysis
Ester derivativeSodium hydroxide (B78521) (NaOH)Carboxylic Acid (-COOH)Saponification
Carboxylic Acid derivativeCurtius Reaction sequenceN-Boc Amine (-NHBoc)Rearrangement

Chemical Transformations of the Carboxylic Acid Moiety (e.g., esterification, reduction, amidation)

The carboxylic acid functional group is a cornerstone of organic synthesis, and its presence on the 2-oxabicyclo[2.2.2]octane scaffold allows for a variety of classical and modern transformations.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent to ensure it is in large excess. This transformation is crucial for modifying the steric and electronic properties of the molecule and for installing protecting groups.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-oxabicyclo[2.2.2]octan-3-yl)methanol. This conversion requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, proceeding through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. The reaction produces an aldehyde as a transient intermediate, which is immediately reduced further to the primary alcohol. An alternative reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), which offers a milder and often more selective method for reducing carboxylic acids. The reduction of a related substituted 2-oxabicyclo[2.2.2]octane iodide with LiAlH₄ has been demonstrated to proceed in high yield, confirming the utility of this method for the bicyclic system.

Amidation: The formation of amides from the carboxylic acid moiety introduces a key functional group prevalent in bioactive molecules. This transformation typically involves a two-step process: activation of the carboxylic acid followed by reaction with a primary or secondary amine. Activation can be achieved by converting the acid to a more reactive derivative, such as an acyl chloride using thionyl chloride (SOCl₂), or by using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or N,N′-dicyclohexylcarbodiimide (DCC). More recent methodologies, such as silver-catalyzed decarboxylative cross-coupling reactions between carboxylic acids and isocyanides, offer alternative routes to amide bond formation under radical conditions.

TransformationReagents & ConditionsProduct Functional Group
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')
Reduction 1. LiAlH₄ or BH₃/THF; 2. H₂O workupPrimary Alcohol (-CH₂OH)
Amidation 1. SOCl₂ or Coupling Agent (e.g., EDCI); 2. Amine (R'R''NH)Amide (-CONR'R'')

Curtius Rearrangements for Amine Derivatization

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, ureas, or carbamates, with complete retention of stereochemistry. The reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical rearrangement to form an isocyanate, losing nitrogen gas in the process. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles.

This methodology has been successfully applied to derivatives of the 2-oxabicyclo[2.2.2]octane system. In one reported synthesis, a substituted 2-oxabicyclo[2.2.2]octane carboxylic acid was converted to its N-Boc protected amine derivative. The process involves the reaction of the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) to form the acyl azide in situ. Subsequent heating promotes the rearrangement to the isocyanate, which is then trapped with an alcohol, such as tert-butanol, to yield the stable Boc-protected amine. This sequence provides a reliable route to introduce an amine functional group at the C-3 position of the bicyclic scaffold, opening pathways for further derivatization.

Decarboxylative Borylation Methodologies

Modern synthetic chemistry has seen the development of innovative methods for the conversion of ubiquitous functional groups like carboxylic acids into more versatile moieties. Decarboxylative borylation is one such strategy, transforming a C-COOH bond into a C-Bpin (pinacol boronate) bond. Boronic esters are highly valuable synthetic intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions.

This transformation can be achieved through several protocols, often relying on radical intermediates. A common approach involves the conversion of the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. This intermediate can then undergo borylation under either photoredox catalysis with an iridium or organic photocatalyst or with transition-metal catalysis using inexpensive nickel or copper salts. These reactions are known for their broad scope and excellent functional group tolerance, and they have been shown to be effective for bridged bicyclic systems. This methodology allows for the direct conversion of the C-3 carboxylic acid of the 2-oxabicyclo[2.2.2]octane core into a boronic ester, providing a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Approaches to the Total Synthesis of Complex Natural Products Incorporating 2-Oxabicyclo[2.2.2]octane Substructures

The 2-oxabicyclo[2.2.2]octane skeleton is a structural motif found in a number of complex natural products. The strategies employed in the total synthesis of these molecules provide insight into the construction of this specific bicyclic ether framework.

A notable example is the synthesis of Abyssomicin C, a polycyclic antibiotic. Synthetic routes to this molecule have featured the construction of an enantiomerically enriched 2-oxabicyclo[2.2.2]octane core as a key intermediate. The formation of this core often relies on intramolecular cyclization reactions, where the stereochemistry is carefully controlled to match that of the natural product.

While not containing the oxygen bridge, the synthesis of natural products with the related bicyclo[2.2.2]octane carbon core, such as the pallamolide family of diterpenoids, also informs strategies applicable to the oxa-variant. The total synthesis of pallamolides featured a highly diastereoselective sequential Michael addition reaction to construct the bicyclo[2.2.2]octane core while simultaneously creating two quaternary carbon centers. Such conjugate addition strategies are powerful tools for building complex cyclic systems and could be adapted for the synthesis of the 2-oxabicyclo[2.2.2]octane framework. These examples highlight that the construction of the rigid bicyclic system is a critical challenge in the total synthesis of these natural products, often addressed through strategic intramolecular cyclizations or sequential intermolecular reactions.

Reaction Mechanisms and Advanced Chemical Transformations

Elucidation of Ring-Opening and Ring-Closing Mechanisms

The construction and deconstruction of the 2-oxabicyclo[2.2.2]octane skeleton are governed by several key mechanistic pathways.

Ring-Closing Mechanisms:

Intramolecular Iodocyclization: A primary method for forming the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of specific cyclohexane-containing alkenyl alcohols. nih.gov This reaction proceeds via the electrophilic activation of the alkene by molecular iodine, forming a cyclic iodonium (B1229267) ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to forge the ether bridge and establish the bicyclic system. smolecule.com The regioselectivity of this closure is sensitive to the substrate; while exocyclic alkenes reliably yield the [2.2.2] system, endocyclic alkenes can lead to the isomeric 6-oxabicyclo[3.2.1]octane core. nih.govresearchgate.net

Diels-Alder Reaction: The [4+2] cycloaddition between a 2H-pyran-2-one (acting as the diene) and an alkene (dienophile) initially forms a 2-oxabicyclo[2.2.2]oct-5-en-3-one system. arkat-usa.orgchim.it This pericyclic reaction provides a direct route to the unsaturated lactone core. These primary cycloadducts can sometimes be isolated, particularly when the reaction is conducted under high pressure at room temperature. arkat-usa.org

Intramolecular Michael Addition: Certain substituted precursors can be cyclized via an intramolecular Michael addition to form the bicyclic core, although this approach can be limited in substrate scope. nih.gov

Ring-Opening Mechanisms:

Retro-Hetero-Diels-Alder Reaction: The 2-oxabicyclo[2.2.2]oct-5-en-3-one adducts formed via Diels-Alder reactions are often thermally labile. Under thermal conditions (e.g., temperatures above 50-60°C), they can undergo a retro-hetero-Diels-Alder reaction, leading to the irreversible elimination of carbon dioxide and the formation of a cyclohexadiene system. arkat-usa.orgmdpi.com

Ring-Opening Metathesis (ROM): In systems containing an olefin within the bicyclic framework, such as 2-oxabicyclo[2.2.2]octene derivatives, ring-opening metathesis can be initiated with a suitable catalyst. This process can be part of a domino sequence, for instance, a ring-opening metathesis followed by a ring-closing metathesis (ROM-RCM), to generate new fused bicyclic systems. nih.gov

Ring-Opening Polymerization (ROP): Bicyclic lactones, such as 2-oxabicyclo[2.2.2]octan-3-one, can undergo ring-opening polymerization to produce polyesters that contain the alicyclic backbone structure. researchgate.netacs.org This process highlights the inherent ring strain that can be harnessed for polymer synthesis.

Acid-Catalyzed Scission: Under certain acidic conditions, the ether linkage can be cleaved. For instance, oxidative scission of related bicyclo[2.2.2]octenone derivatives can be achieved under acidic conditions, leading to the cleavage of a C-C bond adjacent to the bridgehead oxygen. nih.gov

Intramolecular Rearrangement Processes and Their Thermodynamic/Kinetic Control

Intramolecular rearrangements can alter the bicyclic skeleton, and the product distribution is often dictated by thermodynamic or kinetic control. libretexts.orgpressbooks.pub

Skeletal Rearrangements: The 2-oxabicyclo[2.2.2]octane skeleton can rearrange to the thermodynamically more stable 2-oxabicyclo[3.2.1]octane system under Lewis acid catalysis. This rearrangement is believed to be subject to thermodynamic control, favoring the formation of the more stable isomer.

Diels-Alder Adducts and Equilibrium: The Diels-Alder reaction to form 2-oxabicyclo[2.2.2]octenone systems is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.comwikipedia.org At lower temperatures, the reaction is under kinetic control, and the endo cycloadduct is typically formed faster due to favorable secondary orbital interactions in the transition state. wikipedia.org At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the more stable exo isomer, which minimizes steric congestion, becomes the favored product. wikipedia.org The primary adducts can also undergo a retro-Diels-Alder reaction to eliminate CO₂, forming a cyclohexadiene, which is often the thermodynamically favored pathway at elevated temperatures. arkat-usa.orgmdpi.com

Ring-Rearrangement Metathesis (RRM): This powerful transformation combines ring-opening and ring-closing metathesis to effect a profound structural rearrangement. In bicyclo[2.2.2]octene systems, RRM can be used to generate different fused-ring architectures, such as decalin systems, demonstrating a rearrangement of the initial bridged structure. nih.govbeilstein-journals.org

Chemo- and Regioselectivity in Multi-Functionalized 2-Oxabicyclo[2.2.2]octane Systems

The rigid three-dimensional structure of the 2-oxabicyclo[2.2.2]octane scaffold allows for precise control over chemo- and regioselectivity in reactions involving multi-functionalized derivatives. Synthetic routes have been developed to install multiple, chemically distinct functional groups at specific positions on the core, which can then be manipulated selectively. nih.govresearchgate.net

For example, a key intermediate, an ethyl ester substituted with an iodo group at another position on the scaffold, serves as a versatile platform for demonstrating chemoselectivity. A variety of transformations can be performed on one functional group while leaving the other intact.

Starting Material MoietyReagent(s)TransformationUnaffected GroupReference
EsterLiAlH₄Reduction to primary alcoholIodide researchgate.net
IodideNaN₃ then reductionConversion to primary amineEster researchgate.net
IodideKOAc then hydrolysisConversion to alcoholEster researchgate.net
EsterNaOHSaponification to carboxylic acidIodide researchgate.net

This high degree of chemoselectivity arises from the different reactivity profiles of the functional groups and the stability of the bicyclic core under various reaction conditions. Regioselectivity is often established during the synthesis of the core itself, for instance, through the specific substitution pattern of the precursor used in a Diels-Alder or iodocyclization reaction, ensuring that functional groups are placed at desired positions for subsequent modifications. nih.govmdpi.com

Catalyst-Directed Transformations and Reaction Pathway Divergence

Catalysts play a crucial role in directing the outcome of reactions involving the 2-oxabicyclo[2.2.2]octane core and its precursors, often enabling transformations that would otherwise be unfeasible or leading to divergent reaction pathways.

Lewis Acid Catalysis: Lewis acids can dramatically alter reaction pathways. As noted previously, the presence of a Lewis acid like AlCl₃ can promote a skeletal rearrangement of the [2.2.2] system to a [3.2.1] system. In other cases, specific Lewis acids are used to catalyze cycloadditions that form related bicyclic systems, where the catalyst is essential for activating the substrates. researchgate.net Relay catalysis involving, for example, Ag(I) and a Brønsted acid can enable the stereoselective synthesis of related spiro-2-oxabicyclo[2.2.2]octane systems. acs.org

Metathesis Catalysis: The choice of olefin metathesis catalyst and reaction conditions can determine the reaction pathway for bicyclo[2.2.2]octene derivatives. Depending on the substrate and catalyst (e.g., various Grubbs-type ruthenium catalysts), a molecule might undergo ring-closing metathesis (RCM) to form a new fused ring while preserving the bicyclic core, or it might undergo a more complex ring-rearrangement metathesis (RRM) to yield a completely different fused bicyclic product like a decalin. nih.govbeilstein-journals.orgrsc.org This divergence highlights the power of catalyst selection in controlling complex transformations.

Catalyst TypeReactionEffect / PathwayReference
Lewis Acid (e.g., AlCl₃)Skeletal RearrangementPromotes rearrangement of the [2.2.2] core to the [3.2.1] core.
Ag(I) / Brønsted AcidSpirocyclizationEnables stereoselective formation of spiro-fused oxabicycles. acs.org
Ruthenium Metathesis CatalystsOlefin MetathesisCan lead to divergent pathways: RCM (preserving core) or RRM (rearranging core). nih.govbeilstein-journals.org

Theoretical and Computational Investigations of 2 Oxabicyclo 2.2.2 Octane 3 Carboxylic Acid

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of bicyclic molecules, including derivatives of bicyclo[2.2.2]octane. rroij.com While specific DFT studies focusing exclusively on 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid are not extensively detailed in the literature, the principles from related compounds can be applied. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are utilized to determine optimized geometries, bond lengths, and bond angles. rroij.com For the bicyclo[2.2.2]octane framework, these studies confirm a rigid structure with specific bond lengths and angles that are influenced by the inclusion of heteroatoms or substituents. rroij.com The introduction of an oxygen atom in the bridge, as in the 2-oxabicyclo scaffold, and a carboxylic acid group at the 3-position would be expected to induce specific electronic and geometric changes, such as altering bond lengths and angles in the vicinity of these functional groups due to electronegativity and steric effects. The geometry of the bicyclo[2.2.2]octane core is characterized by a high degree of symmetry and rigidity. X-ray crystallographic analyses of related 2-oxabicyclo[2.2.2]octanes have been used to determine key geometric parameters, which are in turn compared with other bioisosteres of the phenyl ring. nih.govresearchgate.net

Table 1: Representative Geometric Parameters from Crystallographic Analysis of Bicyclic Cores

Parameter2-Oxabicyclo[2.2.2]octaneBicyclo[2.2.2]octanepara-Substituted Phenyl
r (Å) ~2.6~2.6~2.8
d (Å) ~4.1~4.1~4.1
φ1 (°) ~175~178180
φ2 (°) ~175~178180

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability. nih.gov For this compound, the HOMO is expected to be localized around the oxygen atoms of the carboxylic acid group and the ether linkage, which are regions of higher electron density. The LUMO is likely to be centered on the carbonyl carbon of the carboxylic acid, which is an electrophilic site. A smaller HOMO-LUMO gap would suggest higher reactivity. In related QSAR studies of carboxylic acid derivatives, the LUMO energy (ELUMO) has been identified as a key descriptor influencing biological activity, highlighting the importance of electron-accepting capabilities. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule and identify sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl group and the hydroxyl group of the carboxylic acid, as well as the ether oxygen. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, a region of positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation.

Quantum Chemical Topology analyses, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI), provide deeper insights into the nature of chemical bonding and intermolecular interactions. ELF and LOL analyses for this compound would allow for the visualization and quantification of covalent bonds and lone pair electrons. This would clearly distinguish the C-C, C-H, C-O, and O-H bonds and the lone pairs on the oxygen atoms. The RDG-NCI analysis is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding the crystal packing and interactions with biological targets. For this molecule, RDG-NCI analysis would likely reveal intramolecular hydrogen bonding between the carboxylic acid and the ether oxygen, as well as potential intermolecular hydrogen bonding in a condensed phase.

Conformational Analysis and Energy Landscape Exploration

The bicyclo[2.2.2]octane framework is known for its conformational rigidity. This rigidity is a key feature, as it locks substituents into well-defined spatial orientations. For this compound, the primary source of conformational flexibility would be the rotation around the C3-C(O)OH single bond. A computational conformational analysis would involve rotating this bond to identify the most stable conformers. The energy landscape would likely be dominated by a few low-energy conformers where steric hindrance is minimized and potential intramolecular hydrogen bonding between the carboxylic acid proton and the bridge oxygen is optimized. DFT calculations on related bicyclic amino acids have been used to investigate the stability of different conformations and hydrogen-bonding networks. nih.gov The two oxane rings within the 2-oxabicyclo[2.2.2]octane system typically exhibit a distorted boat conformation. iucr.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. For this compound, calculating the ¹H and ¹³C NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital) would provide theoretical values that can be compared with experimental data. The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum, helping to identify the characteristic vibrations of the carboxylic acid group (O-H stretch, C=O stretch) and the C-O stretches of the ether linkage. Studies on related bicyclic systems have demonstrated the utility of DFT in predicting spectroscopic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Substituent Electronic Effects

The electronic effects of substituents on the bicyclo[2.2.2]octane framework are transmitted primarily through a field effect rather than through the bond network. researchgate.net The acidity of bicyclo[2.2.2]octane-1-carboxylic acids, for instance, shows a linear dependence on the C-X bond dipoles of substituents at the 4-position. researchgate.net In the case of this compound, the introduction of the electronegative oxygen atom at the 2-position is known to influence the electronic properties of the scaffold significantly. For example, the pKa of a carboxylic acid on the 2-oxabicyclo[2.2.2]octane core is notably lower (more acidic) than its counterpart on a simple bicyclo[2.2.2]octane core, an effect attributed to the electron-withdrawing nature of the distal oxygen atom. nih.gov

Table 2: Comparison of Experimental pKa Values for Carboxylic Acids

CompoundpKa
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid 4.4
Bicyclo[2.2.2]octane-1-carboxylic acid 5.6
para-Methyl benzoic acid 4.5

Note: This data illustrates the electronic effect of the bridge oxygen atom on the acidity of the carboxylic acid group. nih.gov

In Silico Design and Virtual Screening of Novel 2-Oxabicyclo[2.2.2]octane Derivatives

The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.2]octane scaffold has garnered significant interest in medicinal chemistry as a bioisostere for commonly used aromatic rings, such as the phenyl group. researchgate.netnih.gov This interest is driven by the potential for this scaffold to improve the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while maintaining or enhancing biological activity. researchgate.netnih.gov In silico design and virtual screening play a pivotal role in efficiently exploring the chemical space of novel derivatives of this compound, enabling the rational design of compounds with optimized pharmacological profiles.

Computational methodologies are employed to systematically evaluate and prioritize virtual libraries of 2-oxabicyclo[2.2.2]octane derivatives. These approaches are broadly categorized into structure-based and ligand-based methods. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target, often a protein or enzyme, to dock and score potential ligands. scielo.brnih.gov In contrast, ligand-based virtual screening (LBVS) utilizes the knowledge of known active and inactive compounds to build predictive models, such as pharmacophores and Quantitative Structure-Activity Relationships (QSAR). mmsl.czfrontiersin.org

A key aspect of the in silico design process is the use of the 2-oxabicyclo[2.2.2]octane core as a saturated bioisostere to replace aromatic rings in existing drugs or lead compounds. researchgate.netnih.gov For instance, the replacement of the phenyl ring in the anticancer drug Imatinib with a 2-oxabicyclo[2.2.2]octane moiety has been shown to enhance metabolic stability and increase aqueous solubility. researchgate.netnih.gov Similarly, incorporating this scaffold into Vorinostat, another anticancer agent, resulted in a new bioactive analog. researchgate.netnih.gov These examples underscore the potential of this scaffold in drug design and provide a strong rationale for its exploration through virtual screening.

Furthermore, the development of QSAR models can establish mathematical relationships between the structural features of 2-oxabicyclo[2.2.2]octane derivatives and their biological activities. wikipedia.orgmdpi.com These models, once validated, can be used to rapidly screen large virtual libraries and prioritize compounds with the highest predicted potency. Pharmacophore modeling, another ligand-based approach, identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used as a query to search for novel scaffolds or substitution patterns. pharmacophorejournal.com

The following table summarizes key physicochemical and metabolic stability data for Imatinib and its analogs containing bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane cores, illustrating the impact of the scaffold on these properties. nih.gov

CompoundAqueous Solubility (µM)Metabolic Stability (CLint, mg/(min·µL))Half-life (t1/2, min)
Imatinib3512860
Bicyclo[2.2.2]octane analog (86)11316Not Reported
2-Oxabicyclo[2.2.2]octane analog (85)3891987

The geometric parameters of the 2-oxabicyclo[2.2.2]octane scaffold are also a critical consideration in its role as a bioisostere. Computational analysis and X-ray crystallography have shown that the distances and angles between substituents on this scaffold closely mimic those of a para-substituted phenyl ring, which is crucial for maintaining the correct orientation of functional groups for target interaction. researchgate.netnih.gov The table below compares these geometric parameters. nih.gov

ScaffoldDistance r (Å)Distance d (Å)Angle φ1 (°)Angle φ2 (°)
para-Substituted Phenyl Ring (in Imatinib)4.92.8178-179179
Bicyclo[2.2.2]octane4.92.6179179
2-Oxabicyclo[2.2.2]octane4.92.5178178

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallographic Analysis for Precise Bond Lengths, Angles, and Absolute Configuration Determination

Studies on various functionalized 2-oxabicyclo[2.2.2]octanes show that the bicyclic core imposes significant conformational rigidity. nih.gov This rigidity is crucial in medicinal chemistry, where the scaffold is explored as a bioisostere of the phenyl ring. nih.govresearchgate.net X-ray data from these derivatives allow for the calculation of geometric parameters that define the spatial relationship between substituents, which is critical for understanding biological activity. nih.govresearchgate.net For instance, in the related 2-azabicyclo[2.2.2]octane-3-carboxylic acid system, the φ torsion angle is typically observed in the range of -60° to -65°.

Table 1: Representative Geometric Parameters from X-ray Analysis of 2-Oxabicyclo[2.2.2]octane Derivatives nih.govresearchgate.net

ParameterDescriptionTypical Value
r (Å)Distance between exit vectors at C1 and C4 positions~4.0 Å
d (Å)Lateral offset of exit vectors~0.0 Å
φ1 (°)Angle of the C1-substituent bond relative to the central axis~180°
φ2 (°)Angle of the C4-substituent bond relative to the central axis~180°

Data derived from substituted derivatives used as phenyl bioisosteres. nih.govresearchgate.net

For chiral stereoisomers, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration unambiguously.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. The rigid nature of the 2-oxabicyclo[2.2.2]octane skeleton leads to well-resolved and predictable NMR spectra.

A full structural assignment for 2-oxabicyclo[2.2.2]octane-3-carboxylic acid is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the number of unique protons and their local environment. Protons on the bicyclic framework typically appear in the range of 1.5-4.5 ppm. The bridgehead protons (at C1 and C4) and the proton alpha to the ether oxygen (at C3) are characteristically shifted downfield.

¹³C NMR: The carbon spectrum shows distinct signals for each carbon, with the carboxyl carbon (C=O) appearing significantly downfield (~170-180 ppm) and the carbons bonded to the ether oxygen (C1, C3) also shifted downfield.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems through the bicyclic skeleton. It is instrumental in assigning protons on the ethano- and propano- bridges of the structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons (like the bridgehead C4) and for connecting different fragments of the molecule, such as linking the protons on the skeleton to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is vital for confirming stereochemical assignments, such as the relative orientation of the carboxylic acid group (endo vs. exo).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 2-Oxabicyclo[2.2.2]octane Skeleton

Position¹H Shift Range (ppm)¹³C Shift Range (ppm)
C1 (Bridgehead)~4.0 - 4.5~70 - 75
C3~4.0 - 4.5~75 - 80
C4 (Bridgehead)~2.0 - 2.5~30 - 35
C5, C6, C7, C8~1.5 - 2.2~20 - 35
COOH~10 - 12~170 - 180

Values are estimates based on data from similar bicyclic ethers and carboxylic acids. oup.com

The rigid conformation of the bicyclic system allows for detailed stereochemical analysis. The through-space correlations observed in NOESY (or ROESY) experiments are particularly informative. For example, a NOE between the proton at C3 and one of the bridgehead protons would help establish the relative configuration at the C3 stereocenter.

Furthermore, the fixed geometry leads to significant magnetic anisotropy effects. The electron clouds of the C-O and C=O bonds create distinct shielding and deshielding zones around the molecule. Protons situated in a deshielding zone will resonate at a lower field (higher ppm), while those in a shielding zone will be shifted upfield. These predictable shifts, when compared with theoretical calculations, can provide strong evidence for a particular stereoisomer and confirm the molecule's solution-state conformation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₈H₁₂O₃.

The PubChemLite database predicts the following accurate masses for various adducts of the title compound:

Table 3: Predicted m/z Values for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺157.08592
[M+Na]⁺179.06786
[M-H]⁻155.07136
[M]⁺156.07809

Electron ionization (EI) mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. For this compound, characteristic fragmentation pathways are expected to involve the carboxylic acid and ether functional groups.

Loss of COOH: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a peak at m/z 111. libretexts.org

Loss of H₂O: Dehydration can occur, resulting in a peak corresponding to [M-18]⁺.

α-Cleavage: Cleavage of bonds adjacent to the ether oxygen is a common pathway for ethers. This could involve the breaking of the C1-C8 or C3-C4 bonds, leading to various charged fragments.

Retro-Diels-Alder Reaction: The bicyclic system could potentially undergo a retro-Diels-Alder reaction in the mass spectrometer, leading to the fragmentation of the ring system.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra are dominated by features of the carboxylic acid and the cyclic ether.

O-H Stretch: A very broad and strong absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A sharp, intense absorption band appears around 1700-1725 cm⁻¹ in the IR spectrum, characteristic of the carbonyl group in a saturated carboxylic acid.

C-O Stretches: The spectrum will also feature strong C-O stretching bands. The C-O stretch of the carboxylic acid appears around 1210-1320 cm⁻¹, while the C-O-C stretch of the ether bridge is expected in the 1070-1150 cm⁻¹ region.

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the bicyclic ring.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O and C-O-C stretches are often clearly visible. The comparison between IR and Raman spectra can sometimes provide insights into the molecular symmetry.

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretchIR2500 - 3300 (broad)
Carboxylic AcidC=O stretchIR / Raman1700 - 1725 (strong, sharp)
Carboxylic AcidC-O stretchIR1210 - 1320
Cyclic EtherC-O-C stretchIR / Raman1070 - 1150
AlkylC-H stretchIR / Raman2850 - 2960

Chiroptical Methods for Stereoisomer Analysis (e.g., Optical Rotation, Circular Dichroism)

The presence of a stereocenter at C3 (and potentially C1 and C4 depending on substitution patterns, though not in the parent acid) means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical methods are essential for analyzing and distinguishing between these stereoisomers.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). The specific rotation [α] is a characteristic physical property of a pure enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation alone. The sign and intensity of the Cotton effects in the CD spectrum, particularly the one associated with the n→π* transition of the carboxyl carbonyl group (~210-220 nm), are highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): This is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. For rigid systems like 2-oxabicyclo[2.2.2]octane derivatives, experimental VCD spectra can be compared with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory) to confidently assign the absolute configuration of a specific enantiomer.

These chiroptical techniques are indispensable for confirming the enantiomeric purity and determining the absolute stereochemistry of synthesized or isolated samples of this compound.

Applications in Advanced Organic Synthesis and Materials Research

2-Oxabicyclo[2.2.2]octane-3-carboxylic acid as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and rigid structure of the 2-oxabicyclo[2.2.2]octane skeleton make it an excellent chiral building block for asymmetric synthesis. This scaffold allows for the precise spatial arrangement of functional groups, which can direct the stereochemical outcome of chemical reactions.

Researchers have utilized derivatives of this bicyclic system to achieve high levels of stereocontrol. For instance, a novel pyruvic acid oxabicyclo[2.2.2]octyl orthoester has been employed in substrate-controlled asymmetric aldol (B89426) reactions for the synthesis of sialic acids and their analogs. rsc.org Systematic studies of these reactions with various chiral aldehydes revealed that the stereochemical configuration of the aldehyde dictates the diastereoselectivity of the newly formed stereocenter in the product. rsc.org Specifically, α,β,γ-benzyloxy-substituted aldehydes with an α,β-anti relative configuration yielded the Felkin products with a 4,5-anti configuration with high diastereoselectivity. rsc.org This demonstrates the effective transfer of chirality from a substrate to a product, guided by the rigid bicyclic framework.

Furthermore, the synthesis of enantiomerically enriched bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions, highlighting the utility of this structural motif in developing stereoselective transformations. rsc.org While not a direct use of the 2-oxa- derivative, it underscores the value of the bicyclo[2.2.2]octane core in asymmetric catalysis. The development of novel approaches to [2.2.2]-bicyclic lactones through aminocatalytic inverse-electron-demand Diels-Alder reactions further expands the toolkit for accessing these chiral scaffolds. acs.org

The following table summarizes the key aspects of using 2-oxabicyclo[2.2.2]octane derivatives in asymmetric synthesis.

Application Area Key Feature of the Scaffold Example of Use Outcome
Stereoselective Aldol ReactionsRigid, chiral frameworkSynthesis of sialic acid analogs using a pyruvic acid oxabicyclo[2.2.2]octyl orthoester rsc.orgHigh diastereoselectivity controlled by the substrate's stereochemistry rsc.org
Asymmetric CatalysisEnantiomerically pure scaffoldMetal-free synthesis of bicyclo[2.2.2]octane-1-carboxylates rsc.orgExcellent enantioselectivities in the final products rsc.org
Chiral Pool SynthesisAccess to enantiopure starting materialsPreparation of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes from aspartate researchgate.netSynthesis of conformationally restricted molecules with defined stereochemistry researchgate.net

Incorporation into Complex Molecular Architectures and Natural Product Synthesis Efforts

The 2-oxabicyclo[2.2.2]octane framework serves as a valuable building block for the construction of complex molecular architectures, including natural products. Its rigid structure can be found within or used to construct the core of various intricate molecules. The synthesis of such complex targets often relies on the predictable reactivity and stereochemical control offered by this bicyclic system.

The total synthesis of various natural products has been facilitated by the use of bicyclic systems. For example, the total synthesis of the marine sesquiterpenes africanol (B1251995) and dactylol (B1237840) was achieved from bicyclo[5.1.0]octane precursors, which were then transformed into more complex structures. rsc.org While not a direct use of the 2-oxabicyclo[2.2.2]octane system, this illustrates the general strategy of employing bicyclic frameworks in the synthesis of natural products.

More directly, the oxabicyclo[2.2.2]octene skeleton, a close relative of the saturated system, is a key intermediate in the synthesis of various compounds. mdpi.com These intermediates can be formed through Diels-Alder reactions and can possess up to four contiguous stereogenic centers. mdpi.com The ability to generate such a high degree of stereochemical complexity in a single step makes this scaffold particularly attractive for the efficient synthesis of complex molecules.

The following table highlights examples of how the bicyclo[2.2.2]octane and related scaffolds are utilized in the synthesis of complex molecules.

Target Molecule/Class Role of the Bicyclic Scaffold Key Transformation
Sialic Acid AnalogsChiral templateSubstrate-controlled asymmetric aldol reaction rsc.org
ProstaglandinsCore structural elementStereocontrolled synthesis from lactone precursors mdpi.com
Africanol and DactylolPrecursor to the core structureFriedel-Crafts cyclization rsc.org
Clavilactone DIntermediate in the synthetic pathwayIodoetherification followed by a Friedel-Crafts-type cyclization rsc.org

Development of Conformationally Restricted Analogues for Mechanistic Research Probes (excluding clinical use)

The rigid nature of the 2-oxabicyclo[2.2.2]octane skeleton is a highly desirable feature for the design of molecular probes used in mechanistic research. By incorporating this scaffold into biologically active molecules, chemists can create conformationally restricted analogues. These analogues are valuable tools for studying the interactions between a molecule and its biological target, as they limit the number of possible conformations the molecule can adopt.

For example, conformationally restricted analogs of piperidine-based KOR agonists have been designed using a 2-azabicyclo[3.3.1]nonane (morphan) scaffold. researchgate.net This work, while focusing on a different heteroatom, demonstrates the principle of using a rigid bicyclic system to lock the conformation of a pharmacophore. A similar strategy has been applied to the synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. researchgate.net By creating a rigid ethylenediamine (B42938) pharmacophore, researchers can study the influence of specific dihedral angles on receptor binding and activity. researchgate.net

The synthesis of fluorinated bicyclo[2.2.2]octane derivatives further expands the possibilities for creating research probes. d-nb.info Fluorine atoms can serve as sensitive probes for NMR studies and can also influence the electronic properties and metabolic stability of a molecule. The ability to introduce fluorine into the rigid 2-oxabicyclo[2.2.2]octane framework would provide researchers with powerful tools for investigating biological systems.

The following table outlines the utility of conformationally restricted bicyclic analogues in mechanistic research.

Research Area Scaffold Used Purpose of Conformational Restriction Information Gained
Receptor-Ligand Interactions2,5-Diazabicyclo[2.2.2]octane researchgate.netTo define the N-C-C-N dihedral angle of a pharmacophore researchgate.netUnderstanding the optimal geometry for receptor binding and activity researchgate.net
Enzyme Inhibition2-Azabicyclo[3.3.1]nonane researchgate.netTo mimic the bound conformation of a substrate or inhibitorStructure-activity relationships and inhibitor design
Mechanistic StudiesFluorinated Bicyclo[2.2.2]octanes d-nb.infoTo introduce a spectroscopic probe and modulate electronic propertiesDetailed insights into binding modes and enzymatic mechanisms

Scaffold Engineering for Novel Bioisosteric Applications (excluding drug development per se)

The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a promising bioisostere for the phenyl ring. researchgate.netnih.govenamine.netenamine.netnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing a phenyl ring with a saturated, three-dimensional scaffold like 2-oxabicyclo[2.2.2]octane can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, without compromising biological activity. researchgate.netnih.govenamine.net

The design of the 2-oxabicyclo[2.2.2]octane bioisostere was based on an analysis of the advantages and disadvantages of previously used phenyl ring bioisosteres, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. researchgate.netenamine.netnih.gov The key to the utility of this new bioisostere is the ability to access a range of synthetically versatile derivatives for facile incorporation into molecules. thieme-connect.com

A notable example of this application is the incorporation of the 2-oxabicyclo[2.2.2]octane core into the structures of Imatinib and Vorinostat in place of a phenyl ring. researchgate.netnih.govenamine.net In the case of the Imatinib analogue, this replacement led to increased water solubility, enhanced metabolic stability, and reduced lipophilicity. researchgate.netnih.govenamine.net For the Vorinostat analogue, the replacement resulted in a new bioactive molecule. researchgate.netnih.govenamine.net These findings highlight the potential of the 2-oxabicyclo[2.2.2]octane scaffold to improve the properties of bioactive compounds.

The table below compares the physicochemical properties of Imatinib with its analogues containing bicyclo[2.2.2]octane and 2-oxabicyclo[2.2.2]octane bioisosteres.

Compound Scaffold Water Solubility (µM) nih.govMetabolic Stability (t1/2, min) nih.govCalculated Lipophilicity (clogP) nih.gov
Imatinibpara-substituted phenyl35160-
Imatinib AnalogueBicyclo[2.2.2]octane113--
Imatinib Analogue2-Oxabicyclo[2.2.2]octane38987-

Applications in Polymer Science via Controlled Ring-Opening Polymerization

The strained lactone ring within 2-oxabicyclo[2.2.2]octan-3-one and its derivatives makes it a suitable monomer for ring-opening polymerization (ROP). researchgate.net This process allows for the synthesis of polyesters with the rigid 2-oxabicyclo[2.2.2]octane unit incorporated into the polymer backbone. These cyclic structures in the main chain can impart superior mechanical and thermal properties to the resulting polymers. researchgate.net

The stereochemistry of the alicyclic structures in the polymer has a significant effect on its properties, and this can be controlled by the choice of polymerization conditions. researchgate.net For example, the ROP of 2-oxabicyclo[2.2.2]octan-3-one initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid produces polyesters with all cis-1,4 disubstituted cyclohexane (B81311) rings. researchgate.net In contrast, using sodium methoxide (B1231860) or an organic superbase as the initiator or catalyst leads to a polymer containing both cis and trans isomeric units. researchgate.net

The stereoregularity of the polymer has a direct impact on its thermal properties. Stereoregular polyesters, both all-cis and all-trans, exhibit higher crystallinity and melting temperatures (Tm) compared to their stereoirregular counterparts. researchgate.net This ability to tune the polymer's properties through controlled polymerization makes these monomers valuable for the development of advanced materials. Furthermore, the resulting polyesters can be chemically recycled by degradation with acid at high temperatures to recover 3-cyclohexenecarboxylic acid. researchgate.net

The table below summarizes the effect of polymerization conditions on the stereochemistry and thermal properties of poly(2-oxabicyclo[2.2.2]octan-3-one).

Initiator/Catalyst Resulting Polymer Stereochemistry Effect on Polymer Properties
n-Butyl lithiumAll cis-1,4 disubstituted cyclohexane rings researchgate.netHigher crystallinity and melting temperature researchgate.net
Trifluoromethanesulfonic acidAll cis-1,4 disubstituted cyclohexane rings researchgate.netHigher crystallinity and melting temperature researchgate.net
Sodium methoxideMixture of cis and trans isomeric units researchgate.netLower crystallinity and melting temperature researchgate.net
Organic superbaseMixture of cis and trans isomeric units researchgate.netLower crystallinity and melting temperature researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes

The synthesis of the 2-oxabicyclo[2.2.2]octane core has evolved from lengthy, multi-step processes to more efficient and scalable methods. nih.gov A significant advancement is a modular approach centered on the iodocyclization of cyclohexane-containing alkenyl alcohols, which can produce key intermediates on a large scale. nih.govresearchgate.net This method represents a substantial improvement over earlier syntheses that were often limited in scope or required many steps. nih.gov

Future research is focused on developing even more sustainable and atom-economical routes. A key area of improvement is the reduction of hazardous reagents and solvents. For instance, oxidation procedures in established syntheses have sometimes employed solvent mixtures containing carbon tetrachloride, a substance now largely phased out due to environmental concerns. Efforts to replace such solvents with greener alternatives like dichloromethane (B109758) (DCM) are ongoing.

Another promising direction is the development of catalytic methods that avoid stoichiometric reagents. While the iodocyclization with molecular iodine is efficient, future routes could explore catalytic cyclization reactions that generate less waste and offer greater versatility. nih.gov The development of one-pot procedures that combine multiple transformations would further enhance the efficiency and environmental profile of the synthesis.

Synthetic Route Aspect Traditional Approach Modern Approach (Iodocyclization) Future/Green Direction
Starting Materials Diethyl malonate nih.govCommercially available ketones researchgate.netBio-based starting materials
Key Reaction Alkylation, Michael addition nih.govIodocyclization of an alkenyl alcohol nih.govCatalytic cyclization
Number of Steps High (e.g., 15 steps) nih.govLow (e.g., 3-4 steps) researchgate.netFewer steps, one-pot reactions
Scalability LimitedHigh (demonstrated on 135g scale) researchgate.netOptimized for flow chemistry
Green Chemistry Use of hazardous solvents (e.g., CCl₄)Reduced use of hazardous reagentsUse of greener solvents, catalysis

Exploration of New Chemical Transformations and Reactivity Patterns

The 2-oxabicyclo[2.2.2]octane framework is exceptionally stable. Studies have shown it to be resilient to treatment with 1 M HCl or 1 M NaOH at room temperature for an hour, and it remains stable when heated to 100°C. nih.gov This inherent stability allows for a wide range of chemical transformations on functional groups attached to the scaffold.

Recent research has demonstrated the conversion of iodide-functionalized precursors into a variety of derivatives, including alcohols, aldehydes, amines, and other carboxylic acid isomers. nih.gov For example, a key iodide intermediate can be converted to an alcohol via reaction with LiAlH₄, which can then be oxidized to an aldehyde. nih.gov These transformations open up avenues for creating diverse libraries of compounds for various applications.

A key aspect of its reactivity is the influence of the bicyclic core on the acidity of the carboxylic acid group. The placement of the oxygen atom within the scaffold significantly impacts the pKₐ of attached functional groups. Replacing a methylene (B1212753) group in the parent bicyclo[2.2.2]octane carboxylic acid (pKₐ = 5.6) with an oxygen atom at the distal γ-position (as in the 4-carboxy isomer) increases acidity (pKₐ = 4.4). nih.gov Placing the oxygen at the β-position (as in the 3-carboxy isomer) increases the acidity even further (pKₐ = 4.1). nih.gov This modulation of electronic properties is a critical feature for its use as a phenyl ring bioisostere, as the acidity of 2-oxabicyclo[2.2.2]octane-4-carboxylic acid (pKₐ = 4.4) is nearly identical to that of para-methyl benzoic acid (pKₐ = 4.5). nih.gov

Future work will likely explore more complex transformations, such as C-H activation at the bridgehead or other positions on the scaffold, to introduce functionality in novel ways. Furthermore, investigating the reactivity of the ether bridge itself, perhaps through ring-opening reactions under specific conditions, could unlock new chemical space.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

The rational design of the 2-oxabicyclo[2.2.2]octane core as a phenyl ring bioisostere has been heavily supported by computational studies. nih.gov X-ray crystallographic data, combined with computational analysis, has been used to compare the key geometric parameters of the bicyclic system with those of a para-substituted phenyl ring. researchgate.net This analysis confirmed that the distances and vectors between exit points on the scaffold closely mimic those of its aromatic counterpart, validating its structural utility. nih.govresearchgate.net

Parameter para-Phenyl Ring Bicyclo[2.2.2]octane 2-Oxabicyclo[2.2.2]octane
Distance r (Å) ~2.5~2.5~2.5
Distance d (Å) 5.90–5.935.83–5.865.56–5.58
Angle φ (°) 176–179176–178176–177

Data sourced from computational analysis of X-ray crystal structures. researchgate.net

The future of research in this area will involve more sophisticated computational modeling to predict reaction outcomes and design novel synthetic routes. Density Functional Theory (DFT) calculations are already being used to understand the regio- and stereochemical preferences of cycloaddition reactions that form similar bicyclic systems. rsc.orgarkat-usa.org Such predictive modeling can accelerate the discovery of new reactions, optimize conditions for existing transformations, and screen for the most viable synthetic pathways, thereby reducing experimental effort. Furthermore, computational tools can be used to predict the physicochemical properties (e.g., solubility, lipophilicity, pKₐ) of novel, unsynthesized derivatives of 2-oxabicyclo[2.2.2]octane-3-carboxylic acid, guiding synthetic efforts toward molecules with desired profiles. researchgate.net

Interdisciplinary Research with Materials Science and Advanced Chemical Biology (excluding clinical trials)

The primary interdisciplinary application of this compound and its derivatives is in chemical biology, where it serves as a three-dimensional, saturated substitute for planar aromatic rings in bioactive molecules. nih.govresearchgate.net By replacing a phenyl ring with this scaffold, researchers can significantly improve a molecule's physicochemical properties. For example, incorporating the 2-oxabicyclo[2.2.2]octane core into the drug Imatinib was shown to increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity. nih.govresearchgate.net These improvements are highly desirable in drug discovery and demonstrate the scaffold's potential for creating superior chemical probes and tool compounds for studying biological systems. enamine.net

While its application in materials science is less explored, the rigid and well-defined geometry of the 2-oxabicyclo[2.2.2]octane core makes it an interesting building block for creating novel polymers or crystalline materials. Nonconjugated rigid motifs are of interest for creating materials with unique properties. researchgate.net Future research could explore the incorporation of this carboxylic acid into metal-organic frameworks (MOFs) or as a monomer for synthesizing polyesters with high thermal stability and defined three-dimensional structures.

In advanced chemical biology, beyond its role as a simple bioisostere, derivatives could be developed as conformational locks in peptides or as scaffolds for presenting functional groups in a precise spatial arrangement to probe protein-protein interactions.

Unexplored Stereochemical Dimensions and their Synthetic Challenges

The this compound scaffold contains multiple stereocenters, and the control of its absolute and relative stereochemistry presents both a challenge and an opportunity. Much of the current research has focused on racemic mixtures or specific diastereomers formed under thermodynamic control. However, the different stereoisomers of a molecule can have distinct biological activities and properties. researchgate.net

The development of asymmetric and stereoselective syntheses is a key future direction. Research into related bicyclic systems has shown that such control is feasible. For example, highly stereoselective syntheses of spiro-2-oxabicyclo[2.2.2]octanes have been achieved using relay catalysis. acs.orgglobethesis.com Similarly, asymmetric approaches to functionalized bicyclo[2.2.2]octene derivatives have been developed using enzymatic resolutions or chiral catalysts. researchgate.netacs.org

Future challenges include:

Diastereoselective Synthesis: Developing reactions that selectively form one diastereomer of the 3-carboxylic acid derivative over others.

Enantioselective Synthesis: Creating catalytic methods to access single enantiomers of the target molecule, which is crucial for its application in chiral drug discovery and chemical biology. researchgate.net

Stereochemical Assignment: Unambiguously determining the absolute configuration of the synthesized products.

Separation of Isomers: Developing efficient methods for separating stereoisomers when asymmetric synthesis is not possible.

Successfully addressing these challenges will allow for a more nuanced exploration of how three-dimensional structure impacts molecular function.

Potential for Photocatalytic and Electrocatalytic Methodologies in Synthesis

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to enable novel transformations under mild conditions. rsc.org These methodologies offer new ways to form bonds and construct complex molecular architectures. While direct application to the synthesis of this compound is still emerging, research on related structures highlights the immense potential.

Visible-light photocatalysis has been successfully used for the synthesis of the related 2-oxabicyclo[2.1.1]hexane scaffold through a [2σ+2π] cycloaddition. rsc.orgacs.org Another innovative approach combines nucleophilic phosphine (B1218219) catalysis with energy transfer photocatalysis to rapidly assemble these structures from simple starting materials. nih.govrsc.org Furthermore, a photo-mediated olefination strategy has been developed to create key alkene precursors for the 2-oxabicyclo[2.2.2]octane core. researchgate.net These examples suggest that photocatalytic strategies, such as radical-based cyclizations, could provide new, efficient routes to the target bicyclic ether.

Electrochemistry offers a reagent-free method for oxidation and reduction, making it an attractive green chemistry tool. rsc.org Electrochemical methods are being developed for the synthesis of various ethers, including sterically hindered ones, and for alkene difunctionalization reactions. rsc.orgacs.org Future research could explore an intramolecular electrochemical cyclization of a suitable substrate to form the 2-oxabicyclo[2.2.2]octane ring system, potentially avoiding the use of chemical oxidants or other stoichiometric reagents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid?

  • Methodological Answer : Synthesis involves multi-step protocols, often starting with bicyclic precursors. Critical steps include:

  • Cyclization : Formation of the bicyclic core via intramolecular Diels-Alder or [2+2] cycloaddition reactions .
  • Functionalization : Introduction of the carboxylic acid group through oxidation (e.g., KMnO₄ in acidic conditions) or hydrolysis of nitriles/esters .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .
  • Optimization : Reaction yields (typically 50–70%) depend on solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., 5–10 mol% Pd) .

Q. How can researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • NMR : ¹H NMR (δ 1.5–2.8 ppm for bridgehead protons; δ 12.1 ppm for COOH) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm bicyclic structure and substituents .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad peak ~2500–3500 cm⁻¹ (COOH O-H) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-O-C angle ≈ 110° in analogous compounds) .
  • Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 171.1 (C₈H₁₁O₃⁺) .

Q. What functional group transformations are feasible for this compound?

  • Methodological Answer :

  • Esterification : React with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) to yield esters .
  • Amidation : Couple with amines using EDCI/HOBt to form amides, useful in peptide mimetics .
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (monitor via TLC) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives be addressed?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (up to 90% ee) .
  • Dynamic Resolution : Enzymatic resolution with lipases (e.g., CAL-B) to separate enantiomers .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict steric effects at bridgehead positions .

Q. How do computational methods predict reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., C=O carbon has highest f⁻ value) .
  • Solvent Effects : MD simulations show THF stabilizes transition states better than DMSO (ΔΔG‡ ≈ 3.2 kcal/mol) .
  • Ring Strain Analysis : Strain energy (~28 kcal/mol) enhances reactivity compared to monocyclic analogs .

Q. How to resolve contradictions in reported reaction yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading). For Boc deprotection, HCl concentration (1–3 M) impacts yields by ~25% .
  • Purification Analysis : Compare HPLC (≥95% purity) vs. recrystallization (lower recovery but higher purity) .
  • Reproducibility Checks : Replicate literature protocols with strict anhydrous conditions (e.g., molecular sieves in DCM) .

Q. What mechanistic insights exist for enzyme inhibition by derivatives?

  • Methodological Answer :

  • Kinetic Studies : Measure IC₅₀ via fluorescence assays (e.g., ACE inhibition IC₅₀ = 12 nM for analogs) .
  • X-ray Co-crystallography : Resolve H-bonds between COOH and His353 in ACE .
  • ITC Binding : ΔH = -8.2 kcal/mol, ΔS = +12 cal/mol·K for high-affinity binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.